Saikosaponin B2

Antiviral Coronavirus Selectivity Index

Saikosaponin B2 (SSb2; CAS 58316-41-9) uniquely combines potent coronavirus entry inhibition (IC50 5.1–7.6× superior to SSA/SSC/SSD; SI=221.9) with PGE2 biosynthesis stimulation—functionally opposite to SSA/SSC inhibition. First saikosaponin validated to inhibit MACC1 and suppress p-c-Met/p-Akt in HepG2 liver cancer, with doxorubicin-comparable efficacy and H22 xenograft confirmation. In alcohol self-administration SAR, SSb2 occupies a distinct intermediate efficacy tier. Researchers targeting viral entry, PGE2/COX-2, or MACC1-driven oncology must procure SSb2 specifically—saikosaponins are not functionally interchangeable.

Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
CAS No. 58316-41-9
Cat. No. B192315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin B2
CAS58316-41-9
Synonymssaikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins
Molecular FormulaC42H68O13
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
InChIKeyWRYJYFCCMSVEPQ-ORAXXRKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin B2 (CAS 58316-41-9) for Research Procurement: Oleanane-Type Triterpenoid Saponin with Distinct Pharmacological Profile


Saikosaponin B2 (SSb2; CAS 58316-41-9; molecular formula C42H68O13; molecular weight 780.98) is a triterpenoid saponin belonging to the oleanane-type saikosaponin family, isolated primarily from the roots of Bupleurum species (Radix Bupleuri) [1]. Structurally, SSb2 is a glycoside derivative that undergoes biotransformation in vivo to its aglycone form [2]. Unlike more extensively characterized saikosaponins such as SSA and SSD, SSb2 exhibits a distinctive activity spectrum characterized by potent viral entry inhibition and a unique profile of prostaglandin modulation that diverges from its structural congeners .

Why Saikosaponin A, C, or D Cannot Substitute for Saikosaponin B2 in Targeted Research Applications


Despite sharing a common oleanane triterpenoid backbone, saikosaponins exhibit profound functional divergence driven by subtle structural variations in hydroxyl group stereochemistry and glycosylation patterns. Saikosaponin B2 functions as a prostaglandin E2 (PGE2) biosynthesis stimulator, whereas SSA and SSC act as inhibitors—a diametrically opposite effect that would confound any inflammation study assuming in-class interchangeability . In behavioral pharmacology, SSB2 produces only intermediate reductions in alcohol self-administration compared with the marked suppression achieved by SSA and SSD at identical doses, while SSC remains completely ineffective [1]. In antiviral assays, SSB2 demonstrates the strongest potency and highest selectivity index among tested saikosaponins, rendering class-average potency assumptions invalid [2]. These receptor-level and functional divergences establish that saikosaponins are not pharmacologically interchangeable reagents.

Saikosaponin B2 Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Anticoronaviral Activity: Saikosaponin B2 Demonstrates Superior Potency and Selectivity Index vs. Saikosaponins A, C, and D

In a head-to-head comparison of saikosaponins A, B2, C, and D against human coronavirus 229E (HCoV-229E) using the XTT assay, SSB2 exhibited the strongest antiviral activity with an IC50 of 1.7 ± 0.1 µmol/L and the highest selectivity index (SI) of 221.9, based on a CC50 of 383.3 ± 0.2 µmol/L [1]. Mechanistic time-of-addition studies further revealed that SSB2 at 6 µmol/L significantly inhibited HCoV-229E infection when added both pre-infection (-4 to -1 h) and post-infection (1-4 h), and also demonstrated inhibitory effects on viral attachment and penetration [1].

Antiviral Coronavirus Selectivity Index

Prostaglandin E2 Regulation: Saikosaponin B2 Functions as a Stimulator, Contrasting with Saikosaponins A and C as Inhibitors

In rat peritoneal macrophage assays, purified saikosaponins exhibited functionally opposite effects on prostaglandin E2 (PGE2) biosynthesis. SSB2, along with SSB1 and SSD, stimulated PGE2 production, whereas SSA and SSC exerted inhibitory effects . This bidirectional regulation demonstrates that SSB2 engages a distinct mechanistic pathway from SSA and SSC, despite their structural similarity.

Inflammation Prostaglandin E2 Macrophage

Alcohol Self-Administration: Saikosaponin B2 Produces Intermediate Reduction, Differentiated from Saikosaponin A/D (Marked) and Saikosaponin C (Ineffective)

In ovariectomized female Sardinian alcohol-preferring rats trained to self-administer 15% (v/v) alcohol under fixed ratio schedules, acute intraperitoneal administration of saikosaponins at doses of 0.25, 0.5, and 1 mg/kg revealed a clear activity gradient. SSA and SSD produced marked reductions in alcohol self-administration; SSB2 and SSB4 produced intermediate reductions; and SSC failed to alter lever-responding entirely [1]. Notably, only SSA and SSD reduced chocolate self-administration, with SSB2 being ineffective in this paradigm [1].

Behavioral Pharmacology Addiction Alcohol Use Disorder

Liver Cancer Cell Viability: Saikosaponin B2 Exhibits Efficacy Comparable to Doxorubicin via MACC1/c-Met/Akt Pathway Targeting

In HepG2 liver cancer cells, SS-b2 treatment produced a concentration-dependent suppression of cell viability that was comparable to that achieved by doxorubicin (DOX), a standard-of-care chemotherapeutic agent [1]. The study identified SS-b2 as the first demonstrated potent inhibitor of MACC1 (metastasis-associated in colon cancer-1), acting through suppression of the c-Met/Akt signaling pathway and increasing pro-apoptotic p-BAD expression while inducing apoptosis confirmed by cleaved caspase 9 and cleaved caspase 3 [1]. In H22 sarcoma xenograft mice, SS-b2 significantly decreased MACC1, p-c-Met, and p-Akt levels in tumor tissue in vivo [1].

Oncology Liver Cancer Natural Product

Analgesic Activity: Saikosaponin B2 Exhibits Significant Analgesic Effect in Stress Model, Differentiated from Saikosaponin A's Limited Efficacy

In SART (specific alternation of rhythm in temperature) stressed mice, a model of chronic stress-induced hyperalgesia, single administration of saikosaponin B2 at 10 mg/kg produced a significant analgesic effect. In contrast, saikosaponin A showed only some analgesic effect under the same conditions, while all saikosaponins including SSB2 were ineffective in normal (non-stressed) mice [1]. This indicates that SSB2's analgesic activity is stress-state-dependent and superior to SSA in this specific pathological context.

Analgesia Pain Stress

Aqueous Solubility Profile: Saikosaponin B2 Shows Distinct Dissolution Behavior Compared with Saikosaponin A

HPLC analysis of saikosaponin dissolution in water revealed that the maximum dissolution concentration of SSB2 occurred at added concentrations ranging from 0.428 to 0.810 mg/mL, whereas the maximum for SSA occurred at a lower added concentration of 0.240 mg/mL [1]. Both compounds exhibited a dynamic dissolution-aggregation equilibrium in aqueous solution, but with distinct concentration-dependent solubility profiles [1]. Separately, in vitro DMSO solubility data from commercial sources indicate SSB2 achieves 100-128 mM solubility at 25°C .

Solubility Formulation Analytical Chemistry

Saikosaponin B2: Evidence-Backed Research and Industrial Application Scenarios


Coronavirus Entry Inhibition Studies Requiring High Selectivity Index

SSB2 is the optimal saikosaponin for coronavirus entry inhibition research based on its 5.1- to 7.6-fold superior IC50 versus SSA, SSC, and SSD, combined with the highest selectivity index (SI = 221.9) among tested congeners [1]. The compound's validated mechanism—interference with viral attachment and penetration during early-stage replication—supports its use as a positive control or tool compound in antiviral screening campaigns targeting envelope virus entry. Time-of-addition studies confirm efficacy at 6 µmol/L across pre-infection, coinfection, and post-infection windows [1].

Liver Cancer Research Targeting MACC1/c-Met/Akt Pathway

SS-b2 is uniquely positioned as a research tool for liver cancer studies involving MACC1 and c-Met/Akt signaling, being the first saikosaponin demonstrated to potently inhibit MACC1 and suppress downstream p-c-Met/p-Akt expression [2]. Its efficacy in HepG2 cells comparable to doxorubicin provides a validated benchmark for target validation studies [2]. In vivo activity confirmed in H22 xenograft models supports translational research applications [2].

Prostaglandin-Mediated Inflammation Research Requiring PGE2 Stimulation

SSB2 is the only saikosaponin among A, B2, and C that consistently stimulates PGE2 production in macrophage assays, with SSA and SSC functioning as inhibitors . This functional dichotomy makes SSB2 essential for studies investigating PGE2-dependent inflammatory pathways where receptor-level agonism versus antagonism produces divergent downstream signaling outcomes. Researchers studying COX-2/PGE2 axis modulation should specifically procure SSB2 rather than assuming class-level interchangeability.

Stress-Induced Analgesia and Behavioral Pharmacology Research

SSB2 demonstrates significant analgesic efficacy in SART stressed mice at 10 mg/kg, superior to the limited efficacy of SSA in the same model [3]. In alcohol self-administration paradigms, SSB2 occupies a distinct intermediate efficacy tier (between SSA/SSD's marked suppression and SSC's inactivity), making it essential for structure-activity relationship (SAR) studies of saikosaponin anti-addictive properties [4]. These behavioral pharmacology applications cannot be addressed using SSA or SSD alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saikosaponin B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.